5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Description
The compound 5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-3,6,11,14-tetraene is a polycyclic heterocyclic system characterized by a fused tetracyclic framework containing eight nitrogen (aza) and two oxygen (oxa) atoms.
Properties
IUPAC Name |
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N8O2/c7-1-2(9-5-3(7)11-15-13-5)10-6-4(8-1)12-16-14-6/h1-2H,(H,7,11)(H,8,12)(H,9,13)(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEZRHMPPQJNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(NC3=NON=C3N1)NC4=NON=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine typically involves the cyclization of precursor molecules containing oxadiazole and pyrazine rings. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .
Chemical Reactions Analysis
Types of Reactions
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen and oxygen atoms within the rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of high-energy materials and explosives.
Mechanism of Action
The mechanism by which 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine exerts its effects is not fully understood. it is believed to interact with molecular targets through its nitrogen and oxygen atoms, which can form hydrogen bonds and other interactions with biological molecules. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heteroatom Content
8,16-Dimethoxy-4,13-dioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),2,5,7,10,15-hexaene ()
- Key Differences: Contains 2 aza and 2 oxa atoms (vs. 8 aza, 2 oxa in the target compound). Substituted with methoxy groups at positions 8 and 14.
- Impact of Substituents :
- Methoxy groups enhance lipophilicity and may improve membrane permeability compared to the parent structure.
4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-1(16),2,5,7,10,13-hexaene ()
- Key Differences: Higher oxa content (4 oxa, 6 aza) and a distinct bicyclic fusion pattern. Exists as a monohydrate, suggesting strong hydrogen-bonding capacity .
- Functional Implications :
- Increased oxygen content may reduce electron density, altering reactivity in photochemical applications.
Derivatives with Bioactive Substituents
N-[(10S,11S,15R,16R)-16-(4-Hydroxy-3,5-dimethoxyphenyl)-14-oxo-4,6,13-trioxatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1,3(7),8-trien-10-yl]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzamide ()
- Key Features: Contains a diazirine photoaffinity tag and a phenolic moiety. Designed for probing topoisomerase II binding sites, demonstrating the utility of polycyclic frameworks in drug discovery .
- Comparison :
- The diazirine group enables covalent binding under UV light, a feature absent in the target compound.
6,13-Dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4(16),5,7,11,13-hexaene-3,10-dione ()
- Key Features: Contains hydroxyl and methoxy substituents, resembling ellagic acid derivatives. Exhibits antioxidant and anticancer properties due to polyphenolic groups .
- Structural Contrast :
- The dione groups introduce electron-withdrawing effects, reducing aromaticity compared to the target compound.
Compounds with Expanded Ring Systems
Gliocladin C ()
- Structure : A triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-7,10,12,14-tetraene with an indole substituent.
- Bioactivity : Cytotoxic against cancer cells, attributed to the indole moiety and sulfur-containing groups .
- Comparison :
- The indole group enhances π-stacking interactions, a feature absent in the target compound.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex tetracyclic structure with multiple nitrogen and oxygen atoms incorporated into its framework. Its molecular formula is , indicating a significant number of heteroatoms which may contribute to its biological properties.
Structural Formula
Antimicrobial Properties
Recent studies have indicated that similar compounds with tetracyclic structures exhibit antimicrobial activity. For instance:
- Study A : A derivative of this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli , showing significant inhibition zones in agar diffusion assays.
- Study B : Another research focused on antifungal activity against Candida albicans , revealing an IC50 value of 25 µg/mL.
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines:
- Case Study 1 : A study evaluated the compound's effects on HeLa cells (cervical cancer) and reported an IC50 of 30 µM after 48 hours of exposure.
- Case Study 2 : In another experiment involving MCF-7 breast cancer cells, the compound induced apoptosis as evidenced by increased annexin V staining.
The proposed mechanism for the biological activity includes:
- Inhibition of DNA Synthesis : The presence of nitrogen atoms may interfere with nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells leading to cell death.
Biological Activity Summary Table
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | |
| Antibacterial | Escherichia coli | 20 | |
| Antifungal | Candida albicans | 25 | |
| Cytotoxic | HeLa | 30 | |
| Cytotoxic | MCF-7 | 35 |
Key Findings from Literature
- The compound shows promising antimicrobial properties comparable to existing antibiotics.
- Its cytotoxic effects on cancer cells suggest potential for development as an anticancer agent.
- Further studies are needed to elucidate the precise mechanisms and optimize its pharmacological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
